An In-depth Technical Guide to 2-(2-Chloro-6-methoxyphenyl)acetic acid: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-(2-Chloro-6-methoxyphenyl)acetic acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Chloro-6-methoxyphenyl)acetic acid, a substituted phenylacetic acid derivative of interest in medicinal chemistry and organic synthesis. Due to its specific substitution pattern, this compound presents unique electronic and steric properties that make it a valuable building block for the synthesis of more complex molecules. This document will delve into its chemical structure, predicted physicochemical properties, potential synthetic routes, and expected spectral characteristics, offering a foundational understanding for researchers working with this and related compounds.
Chemical Identity and Structure
2-(2-Chloro-6-methoxyphenyl)acetic acid is an organic compound featuring a phenyl ring substituted with a chloro group at the 2-position, a methoxy group at the 6-position, and an acetic acid moiety attached to the ring at the 1-position. The ortho-substitution of both a chloro and a methoxy group sterically hinders the flanking acetic acid group, which can influence its reactivity and conformational preferences.
IUPAC Name: 2-(2-Chloro-6-methoxyphenyl)acetic acid
Molecular Formula: C₉H₉ClO₃
Molecular Weight: 200.62 g/mol
Chemical Structure of 2-(2-Chloro-6-methoxyphenyl)acetic acid
Caption: 2D structure of 2-(2-Chloro-6-methoxyphenyl)acetic acid.
Physicochemical Properties (Predicted)
Direct experimental data for 2-(2-Chloro-6-methoxyphenyl)acetic acid is limited. However, we can predict its properties based on its structure and data from similar compounds. For comparison, the properties of the isomeric 2-(4-Chloro-2-methoxyphenyl)acetic acid are provided.
| Property | Predicted Value for 2-(2-Chloro-6-methoxyphenyl)acetic acid | Experimental Value for 2-(4-Chloro-2-methoxyphenyl)acetic acid | Reference |
| Molecular Weight | 200.62 g/mol | 200.62 g/mol | [2] |
| Melting Point | Likely a solid at room temperature, with a melting point estimated to be in the range of 100-130 °C. | 100 °C | [3] |
| Boiling Point | Predicted to be >300 °C at atmospheric pressure. | Not available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetone. | Not available | |
| pKa | Estimated to be around 3.5 - 4.5, similar to other phenylacetic acids. | Not available | |
| LogP | Calculated LogP of approximately 2.5, indicating moderate lipophilicity. | Not available |
Synthesis and Experimental Protocols
There is no specific literature detailing the synthesis of 2-(2-Chloro-6-methoxyphenyl)acetic acid. However, several general methods for the synthesis of substituted phenylacetic acids can be adapted. A plausible synthetic route would start from the commercially available 2-chloro-6-methoxytoluene.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(2-Chloro-6-methoxyphenyl)acetic acid.
Step 1: Benzylic Bromination of 2-Chloro-6-methoxytoluene
The synthesis would commence with the free-radical bromination of 2-chloro-6-methoxytoluene at the benzylic position to yield 1-(bromomethyl)-2-chloro-6-methoxybenzene.
Protocol:
-
To a solution of 2-chloro-6-methoxytoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-(bromomethyl)-2-chloro-6-methoxybenzene, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Cyanation of 1-(Bromomethyl)-2-chloro-6-methoxybenzene
The benzylic bromide is then converted to the corresponding nitrile through a nucleophilic substitution reaction with a cyanide salt.
Protocol:
-
Dissolve the crude 1-(bromomethyl)-2-chloro-6-methoxybenzene (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.2 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 2-(2-chloro-6-methoxyphenyl)acetonitrile.
Step 3: Hydrolysis of 2-(2-Chloro-6-methoxyphenyl)acetonitrile
The final step involves the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid. A well-established procedure for the hydrolysis of benzyl cyanide can be adapted[4].
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, mix the crude 2-(2-chloro-6-methoxyphenyl)acetonitrile (1.0 eq) with a mixture of water and concentrated sulfuric acid (e.g., 2:1.5 v/v).
-
Heat the mixture to reflux and stir vigorously for 3-5 hours.
-
Monitor the reaction for the disappearance of the starting nitrile.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration and wash it with cold water.
-
The crude 2-(2-Chloro-6-methoxyphenyl)acetic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Alternative Synthetic Route: Willgerodt-Kindler Reaction
An alternative approach for the synthesis of phenylacetic acids is the Willgerodt-Kindler reaction, which converts an acetophenone derivative to the corresponding thioamide, followed by hydrolysis[5][6][7]. This would require the synthesis of 1-(2-chloro-6-methoxyphenyl)ethan-1-one as a starting material.
Reactivity and Potential Applications
2-(2-Chloro-6-methoxyphenyl)acetic acid possesses three key functional groups that dictate its reactivity: the carboxylic acid, the aromatic ring, and the benzylic methylene group.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are crucial for the synthesis of derivatives with potential biological activity.
-
Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing chloro group influence the regioselectivity of electrophilic aromatic substitution reactions.
-
Benzylic Position: The methylene protons are acidic and can be deprotonated to form a benzylic carbanion, which can then participate in various carbon-carbon bond-forming reactions.
The structural motif of substituted phenylacetic acids is prevalent in many pharmaceuticals, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs)[8][9][10]. The specific substitution pattern of 2-(2-chloro-6-methoxyphenyl)acetic acid makes it an interesting candidate for the development of novel therapeutic agents.
Predicted Spectral Data
While experimental spectra for 2-(2-Chloro-6-methoxyphenyl)acetic acid are not available, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR:
-
A singlet for the methylene protons (CH₂) is expected around δ 3.6-3.8 ppm.
-
A singlet for the methoxy protons (OCH₃) should appear around δ 3.8-4.0 ppm.
-
The aromatic protons will likely appear as a multiplet in the region of δ 6.8-7.4 ppm. The exact splitting pattern will depend on the coupling constants between the three aromatic protons.
-
A broad singlet for the carboxylic acid proton (COOH) is expected at δ > 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid is expected around δ 175-180 ppm.
-
The aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be downfield, while the carbon attached to the chloro group will also be shifted downfield.
-
The methylene carbon should resonate around δ 40-45 ppm.
-
The methoxy carbon is expected around δ 55-60 ppm.
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carbonyl group will appear around 1700-1725 cm⁻¹.
-
C-O stretching vibrations from the methoxy group and the carboxylic acid will be present in the 1000-1300 cm⁻¹ region.
-
C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z 200, with a characteristic M+2 peak at m/z 202 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.
-
A prominent fragment would be the loss of the carboxylic acid group (M - 45), resulting in a peak at m/z 155 (and 157).
-
Safety and Handling
Substituted phenylacetic acids should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds like 2-(4-chloro-2-methoxyphenyl)acetic acid, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled[2].
Conclusion
2-(2-Chloro-6-methoxyphenyl)acetic acid is a structurally interesting molecule with potential applications in organic synthesis and medicinal chemistry. While direct experimental data is scarce, its properties and reactivity can be reasonably predicted based on its structure and comparison with related compounds. The synthetic pathways outlined in this guide provide a practical framework for its preparation, enabling further investigation into its chemical and biological properties. As with any research chemical, appropriate safety precautions should be taken during its handling and use.
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